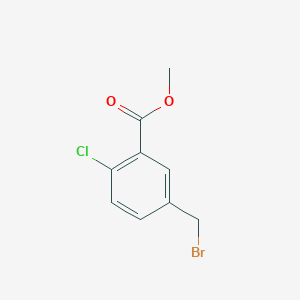
Methyl 5-(bromomethyl)-2-chlorobenzoate
概要
説明
Methyl 5-(bromomethyl)-2-chlorobenzoate: is an organic compound characterized by a benzene ring substituted with a bromomethyl group at the 5th position and a chloro group at the 2nd position, along with a methoxy carbonyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: The compound can be synthesized through the halogenation of methyl benzoate. The reaction involves treating methyl benzoate with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromomethyl group at the desired position.
Chlorination Reaction: Subsequent chlorination can be achieved by reacting the brominated product with chlorine gas in the presence of a suitable catalyst, such as aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow reactors that allow for precise control over reaction conditions, ensuring high yield and purity. The use of automated systems and real-time monitoring technologies helps optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation Products: Methyl 5-(bromomethyl)-2-chlorobenzoic acid.
Reduction Products: Methyl 5-(bromomethyl)-2-chlorobenzyl alcohol.
Substitution Products: Various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Methyl 5-(bromomethyl)-2-chlorobenzoate is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases. Industry: The compound finds use in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Methyl 5-(bromomethyl)-2-chlorobenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
類似化合物との比較
Methyl 5-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of a chloro group.
Methyl 5-(bromomethyl)-2-fluorobenzoate: Similar structure but with a fluorine atom instead of a chlorine atom.
Methyl 5-(bromomethyl)-2-iodobenzoate: Similar structure but with an iodine atom instead of a chlorine atom.
This comprehensive overview highlights the significance of Methyl 5-(bromomethyl)-2-chlorobenzoate in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in the field of chemistry.
特性
IUPAC Name |
methyl 5-(bromomethyl)-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATAJHNFXWLJRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














